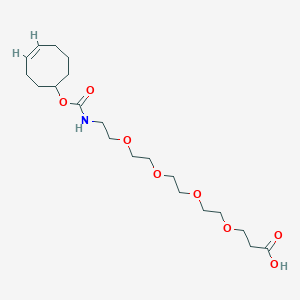

TCO-PEG4-Acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNKSDUNMXNXDE-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to TCO-PEG4-Acid in Bioorthogonal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Engineering in Biological Systems

In the intricate landscape of modern drug development and biological research, the ability to selectively and efficiently modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling chemical reactions to proceed within living systems without interfering with endogenous biochemical processes. Among the most potent of these reactions is the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of "click chemistry." This guide provides an in-depth exploration of TCO-PEG4-Acid, a versatile and highly efficient reagent, detailing its mechanism of action, strategic advantages, and practical applications.

Part 1: Molecular Anatomy of this compound

The efficacy of this compound stems from its trifunctional architecture, where each component serves a distinct and critical purpose. Understanding this structure is key to leveraging its full potential.

-

Trans-Cyclooctene (TCO): The High-Strain Reactive Core The heart of the molecule is the trans-cyclooctene (TCO) group. As the smallest stable trans-cycloalkene, its double bond is highly distorted from the ideal planar geometry, resulting in significant ring strain. This inherent strain is the driving force behind its extraordinary reactivity. Unlike traditional alkynes used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), TCO acts as an electron-rich dienophile, primed for rapid reaction with an electron-poor diene, most notably a tetrazine.[1] This eliminates the need for cytotoxic copper catalysts required in other click chemistry variants, making it ideal for in vivo applications.[2]

-

Tetraethylene Glycol (PEG4): The Hydrophilic Spacer The PEG4 linker is a short chain of four ethylene glycol units. This hydrophilic spacer is crucial for several reasons. Firstly, it significantly enhances the aqueous solubility of the entire reagent, which is essential for working in physiological buffers. Secondly, it acts as a flexible arm, minimizing steric hindrance between the TCO group and the biomolecule to which it is conjugated. This spatial separation ensures that both the biomolecule's function and the TCO's reactivity are preserved. Finally, PEGylation is a well-established strategy to reduce aggregation of labeled proteins.

-

Carboxylic Acid (-COOH): The Conjugation Handle The terminal carboxylic acid provides the vital point of attachment to biomolecules. This functional group allows for the covalent linkage of the TCO-PEG4 moiety to primary amines, such as the N-terminus of a protein or the side chain of a lysine residue. This is typically achieved through a well-established and robust chemical reaction involving carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

Part 2: The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary mechanism of action for this compound in click chemistry is the IEDDA reaction with a tetrazine partner. This reaction is renowned for its unparalleled speed and specificity.[2][3]

The process can be described in two key stages:

-

[4+2] Cycloaddition: The reaction initiates with a concerted [4+2] cycloaddition. The electron-poor tetrazine (the 4π-electron diene) rapidly reacts with the electron-rich, strained TCO (the 2π-electron dienophile). This forms a highly unstable, bicyclic intermediate.[4]

-

Retro-Diels-Alder Elimination: The intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). This elimination is the thermodynamic driving force that makes the reaction irreversible and highly efficient.[5] The final product is a stable dihydropyridazine linkage.[2][5]

The entire process is exceptionally fast, catalyst-free, and produces only nitrogen gas as a byproduct, rendering it exquisitely bioorthogonal.[1][5]

Caption: The IEDDA reaction mechanism of TCO and Tetrazine.

Part 3: Kinetic Superiority of the TCO-Tetrazine Ligation

The choice of a bioorthogonal reaction often comes down to kinetics. For applications involving low-concentration reagents or time-sensitive processes like in vivo imaging, reaction speed is critical. The TCO-tetrazine IEDDA reaction is, by orders of magnitude, the fastest bioorthogonal reaction described to date.[2][3] While TCO can technically react with azides via SPAAC, the rate is far slower and not its primary application.

| Reaction Pair | Bioorthogonal Chemistry Type | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

| TCO + Tetrazine | IEDDA | >800 to >1,000,000 [2][3][5] | Unparalleled speed, irreversible, catalyst-free, excellent for in vivo use. |

| TCO + Azide | SPAAC | ~0.1 - 1.0 | Significantly slower, less common for TCO, often outcompeted by other reactions. |

| BCN + Azide | SPAAC | ~1.0 | A common strain-promoted alkyne, but much slower than TCO-Tetrazine.[6] |

| CuAAC (Alkyne + Azide) | Copper-Catalyzed Click | 100 - 1,000 | Fast, but requires a cytotoxic copper catalyst, limiting in vivo applications. |

Data compiled from multiple sources. Rates are approximate and can vary based on specific reactant structures and solvent conditions.[2][3][4][5][6][7]

Part 4: Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool for a range of sophisticated applications:

-

Antibody-Drug Conjugates (ADCs): this compound enables the precise, site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. An antibody can be modified with the TCO group, and the drug payload can be attached to a tetrazine. The rapid and specific ligation ensures the formation of a stable ADC with a defined drug-to-antibody ratio (DAR), a critical parameter for therapeutic efficacy and safety.

-

Pretargeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a much smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET isotope) or therapeutic agent is administered. The ultrafast IEDDA reaction ensures that the agent is captured exclusively at the target site, dramatically improving the signal-to-noise ratio in imaging and reducing off-target toxicity in therapy.[8]

-

Live-Cell Imaging and Proteomics: The biocompatibility of the TCO-tetrazine ligation allows for the labeling and tracking of proteins and other biomolecules in real-time within living cells.[2] This has been instrumental in studying protein dynamics, interactions, and post-translational modifications.

Part 5: Detailed Experimental Protocols

This section provides a validated, two-stage workflow for conjugating this compound to a protein containing primary amines and its subsequent reaction with a tetrazine-modified molecule.

Stage 1: EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid on this compound and its reaction with primary amines on a target protein.

Materials:

-

Target Protein (e.g., an antibody) in amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin Desalting Columns (appropriate MWCO for the protein)

Methodology:

-

Reagent Preparation:

-

Prepare a 1-5 mg/mL solution of the protein in Reaction Buffer.

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Reaction Buffer or water.

-

-

Activation and Conjugation:

-

To your protein solution, add a 20- to 50-fold molar excess of this compound from the DMSO stock.

-

Add a 1.5-fold molar excess of EDC and Sulfo-NHS (relative to the this compound) to the reaction mixture. Causality Note: EDC activates the carboxylic acid, while Sulfo-NHS creates a more stable, amine-reactive Sulfo-NHS ester, increasing the efficiency of the reaction with the protein's amines in an aqueous environment.

-

Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching and Purification:

-

Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted activated esters.

-

Remove excess, unreacted TCO reagent and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Stage 2: IEDDA Ligation with a Tetrazine-Labeled Molecule

Methodology:

-

Prepare Reactants:

-

Ensure the TCO-labeled protein from Stage 1 is in a suitable buffer (e.g., PBS).

-

Prepare the tetrazine-labeled molecule (e.g., a fluorescent dye, a drug) in a compatible solvent.

-

-

Ligation Reaction:

-

Add the tetrazine-labeled molecule to the TCO-labeled protein. A slight molar excess (1.5 to 3-fold) of the tetrazine reagent is recommended to drive the reaction to completion.

-

Incubate at room temperature for 30-60 minutes. The reaction is often complete in minutes due to the extremely fast kinetics.[5] Progress can be monitored by the disappearance of the tetrazine's characteristic color (~520 nm) if applicable.[5]

-

-

Final Purification (Optional):

-

If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography (SEC) or another appropriate method.

-

Caption: Experimental workflow for protein conjugation and ligation.

Part 6: Technical Insights and Troubleshooting

-

TCO Stability: TCO reagents are sensitive and can isomerize to their less reactive cis-cyclooctene (CCO) conformer.[1][5] This process can be accelerated by exposure to acidic conditions, copper ions, or high concentrations of thiols.[1] It is crucial to store this compound at -20°C, protected from light and moisture, and to use it in buffers with a neutral to slightly basic pH (7-8.5).

-

Hydrolysis of Activated Esters: In the EDC/NHS coupling step, the activated Sulfo-NHS ester is susceptible to hydrolysis in aqueous buffers. To maximize conjugation efficiency, prepare EDC/Sulfo-NHS solutions immediately before use and work with a reasonably concentrated protein solution (>1 mg/mL).

-

Choice of Tetrazine: The reactivity of the IEDDA reaction can be tuned by the substituents on the tetrazine ring. Mono-substituted, hydrogen-bearing tetrazines (H-Tz) are generally more reactive than di-substituted or sterically hindered tetrazines (e.g., Me-Tz) due to reduced steric clash with the TCO ring.[4]

-

Purification is Critical: Thorough purification after the initial TCO conjugation is essential to remove any unreacted EDC, NHS, and this compound. Residual reagents can interfere with downstream applications and quantification. Spin desalting is effective for removing small molecules from proteins.

Conclusion

This compound stands out as a premier tool in the field of bioorthogonal chemistry. Its rationally designed structure combines a hyper-reactive TCO core with a solubilizing PEG linker and a versatile carboxylic acid handle. The underlying IEDDA mechanism provides an unmatched combination of speed, specificity, and biocompatibility. For researchers in drug development, diagnostics, and fundamental biology, mastering the use of this reagent opens a gateway to creating precisely engineered bioconjugates capable of functioning in the most complex and demanding biological environments.

References

-

Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Available at: ResearchGate. [Link]

-

Devaraj, N. K., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]

-

Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]

-

Roovers, R., et al. (2019). Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. Biomacromolecules. [Link]

-

Karver, M. R., et al. (2012). Second-order rate constant measurements of the reaction between tetrazines and bicyclo[6.1.0]non-4-yne. ResearchGate. [Link]

-

Svatunek, D., et al. (2020). Second order rate constants of selected tetrazines with TCO in PBS at different temperatures. ResearchGate. [Link]

-

Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Organic & Biomolecular Chemistry. [Link]

-

Al-Karmi, S., et al. (2021). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules. [Link]

-

Ravasco, J. M. J. M., & Coelho, J. A. S. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry. [Link]

Sources

- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. interchim.fr [interchim.fr]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

The TCO-PEG4-Acid Linker: A Technical Guide to Advanced Bioconjugation

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the structure, properties, and applications of the TCO-PEG4-Acid linker. This guide delves into the core principles of its reactivity, offers detailed experimental protocols, and showcases its utility in cutting-edge bioconjugation strategies.

Introduction: Bridging Molecules with Precision and Efficiency

In the intricate landscape of biopharmaceutical development and molecular biology, the ability to selectively and stably connect molecules is paramount. The this compound linker has emerged as a powerful tool in the bioconjugation toolkit, offering a unique combination of bioorthogonal reactivity and versatile functionality. This heterobifunctional linker is meticulously designed with three key components: a Trans-Cyclooctene (TCO) group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This architecture enables a two-pronged approach to conjugation: the TCO group participates in exceptionally fast and selective "click chemistry" reactions, while the carboxylic acid allows for the covalent attachment to amine-containing biomolecules. This guide will explore the synergistic interplay of these components and provide the technical insights necessary for their successful implementation in your research.

Deciphering the Molecular Architecture and Physicochemical Properties

The this compound linker is a precisely engineered molecule with distinct functional domains that dictate its behavior and utility in bioconjugation.

The Trifunctional Design

The power of the this compound linker lies in its three constituent parts:

-

Trans-Cyclooctene (TCO): This highly strained eight-membered ring is the engine of the linker's bioorthogonal reactivity. It readily undergoes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-functionalized molecules. This "click" reaction is characterized by its extraordinary speed and specificity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2]

-

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic and flexible chain that imparts several beneficial properties to the linker and the resulting conjugate. It enhances aqueous solubility, a critical feature when working with biomolecules.[2][3] Furthermore, the PEG4 spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and helping to preserve their native conformation and function.

-

Carboxylic Acid: The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as the lysine residues found on the surface of proteins and antibodies.[1][2] This conjugation is typically achieved through activation with carbodiimides, like EDC, in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Physicochemical Data

A thorough understanding of the linker's physical and chemical properties is essential for its effective use.

| Property | Value | Source(s) |

| Molecular Formula | C20H35NO8 | [2][4] |

| Molecular Weight | 417.49 g/mol | [2][4] |

| Appearance | Colorless to slightly yellow oil | [4] |

| Purity | ≥ 95% (HPLC) | [2] |

| Solubility | Soluble in DMSO, DCM, DMF | [2][4] |

| Storage Conditions | Store at -20°C, desiccated | [2] |

The Chemistry of Conjugation: A Dual-Mode Approach

The this compound linker offers two distinct and orthogonal modes of conjugation, providing researchers with significant flexibility in their experimental design.

The TCO-Tetrazine "Click" Reaction: A Bioorthogonal Powerhouse

The reaction between TCO and tetrazine is a cornerstone of modern bioconjugation. This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and highly selective, allowing for the rapid formation of a stable covalent bond in complex biological media.[5]

Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.

The kinetics of this reaction are a key advantage, with second-order rate constants that can exceed 10^5 M⁻¹s⁻¹.[6] This rapid reactivity enables efficient conjugation even at low concentrations of reactants, a common scenario in biological systems.

Quantitative Kinetic Data:

While the exact rate constant is dependent on the specific tetrazine derivative and reaction conditions, the following table provides a general overview of the reaction's speed.

| Reactants | Second-Order Rate Constant (k₂) | Conditions | Source(s) |

| TCO-PEG4 and various aryl-tetrazines | 20,000 - 130,000 M⁻¹s⁻¹ | DPBS, 37°C | [7] |

| General TCO and Tetrazine | ~2,000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [8] |

Carboxylic Acid Activation for Amine Coupling

The terminal carboxylic acid of the linker provides a versatile handle for conjugation to primary amines. This is typically achieved through a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Caption: EDC/NHS activation of the carboxylic acid for amine coupling.

This process transforms the relatively unreactive carboxylic acid into a highly reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.

Experimental Protocols: A Step-by-Step Guide to Bioconjugation

The following protocols provide a detailed methodology for the two primary modes of conjugation using the this compound linker.

Protocol 1: EDC/NHS Activation of this compound and Conjugation to an Antibody

This protocol describes the steps for activating the carboxylic acid of the linker and conjugating it to the primary amines (e.g., lysine residues) of an antibody.

Materials:

-

This compound

-

Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO for antibodies)

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Antibody Preparation:

-

Ensure the antibody solution (typically 1-5 mg/mL) is in an amine-free buffer like PBS. If the storage buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

-

-

Conjugation Reaction:

-

Add the activated TCO-PEG4-NHS ester solution to the antibody solution. A 10- to 30-fold molar excess of the linker to the antibody is a good starting point, but this may need to be optimized for your specific application.[5]

-

Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.[5]

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification of the Conjugate:

Protocol 2: TCO-Tetrazine Click Reaction

This protocol outlines the conjugation of a TCO-functionalized biomolecule (prepared as in Protocol 1) to a tetrazine-labeled molecule.

Materials:

-

TCO-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-labeled molecule (e.g., a fluorescent dye, a drug molecule)

-

Reaction Buffer: PBS, pH 7.4

Methodology:

-

Reactant Preparation:

-

Prepare solutions of the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the Reaction Buffer.

-

-

Click Reaction:

-

Mix the TCO- and tetrazine-containing molecules in the desired molar ratio. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically sufficient.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (if necessary):

-

If unreacted tetrazine-labeled molecule needs to be removed, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

-

Applications in Research and Drug Development

The unique properties of the this compound linker make it a valuable tool in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The TCO-tetrazine ligation provides a highly efficient and specific method for drug conjugation.[5]

-

PROTACs and Molecular Glues: In the field of targeted protein degradation, TCO-based linkers are instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

-

Live Cell Imaging and Labeling: The biocompatibility and rapid kinetics of the TCO-tetrazine reaction make it ideal for labeling cell surface proteins for visualization by fluorescence microscopy.[5]

-

Hydrogel Formation: TCO-functionalized molecules can be crosslinked with tetrazine-modified polymers to form biocompatible hydrogels for applications in 3D cell culture and tissue engineering.[5]

Conclusion: A Versatile Tool for Precision Bioconjugation

The this compound linker represents a significant advancement in the field of bioconjugation. Its trifunctional design, combining the rapid and bioorthogonal TCO-tetrazine click reaction with the versatile amine-reactive carboxylic acid, provides researchers with a powerful and flexible tool for creating a wide array of bioconjugates. The integrated PEG4 spacer further enhances its utility by improving solubility and minimizing steric hindrance. By understanding the fundamental principles of its reactivity and following the detailed protocols provided in this guide, scientists and drug development professionals can confidently leverage the this compound linker to advance their research and develop the next generation of targeted therapeutics and diagnostics.

References

-

Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry. [Link]

-

This compound. Click Chemistry Tools. [Link]

-

a) Second‐order rate constants for the reactions of Tz 1–6 with... ResearchGate. [Link]

-

Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging. National Institutes of Health. [Link]

-

Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz. National Institutes of Health. [Link]

-

Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. UC Irvine eScholarship. [Link]

-

Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. National Institutes of Health. [Link]

-

Antibody conjugation. Fürth lab. [Link]

-

Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. MDPI. [Link]

-

Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids. National Institutes of Health. [Link]

-

Any advice on my protocol for NHS-EDC coupling on antibodies?. ResearchGate. [Link]

Sources

- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 1802913-21-8 | BroadPharm [broadpharm.com]

- 3. medium.com [medium.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 9. mdpi.com [mdpi.com]

The Strategic Imperative of the PEG4 Spacer in TCO Linkers: An In-depth Technical Guide

Abstract

In the landscape of advanced biotherapeutics, the linker connecting a biomolecule to its payload is a critical determinant of efficacy, stability, and safety. Among the most versatile and effective linkers are those incorporating polyethylene glycol (PEG) spacers. This technical guide provides an in-depth examination of the PEG4 spacer—a discrete, monodisperse linker comprising four ethylene glycol units—within the context of trans-cyclooctene (TCO) functionalization. We will explore its fundamental physicochemical properties, its crucial role in enhancing the performance of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and agents for pre-targeted radioimmunotherapy, and provide detailed experimental protocols for its use in key bioconjugation reactions.

Introduction: The Convergence of Bioorthogonal Chemistry and PEGylation

The development of targeted therapies and diagnostic agents hinges on the ability to selectively link molecular components under physiological conditions. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, has emerged as a powerful tool for this purpose.[1][2] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and the ability to proceed under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules.[2][3]

Parallel to the advancements in ligation chemistry, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—has become a cornerstone of biopharmaceutical development.[4][] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when incorporated into a linker, profoundly influences the solubility, stability, and pharmacokinetic (PK) profile of the resulting conjugate.[4][6][7]

This guide focuses on the intersection of these two critical technologies: the use of a discrete PEG4 spacer in TCO linkers. The PEG4 spacer, with its precisely defined length of four ethylene glycol units, offers a unique balance of properties that are highly advantageous in the design of sophisticated bioconjugates.[6]

Core Physicochemical Properties and Advantages of the PEG4 Spacer in TCO Linkers

The incorporation of a PEG4 spacer into a TCO linker is a deliberate design choice that confers several key advantages:

-

Enhanced Hydrophilicity and Solubility: A significant challenge in bioconjugate development is the hydrophobic nature of many payloads, such as cytotoxic drugs in ADCs.[8][9] This can lead to aggregation and poor solubility in aqueous environments. The hydrophilic PEG4 spacer dramatically increases the water solubility of the TCO linker and the final conjugate, mitigating aggregation and improving handling and bioavailability.[][8]

-

Defined Spatial Separation and Minimized Steric Hindrance: The PEG4 spacer provides a defined and flexible arm that separates the TCO moiety from the biomolecule.[10][11] This spatial separation is crucial for minimizing steric hindrance, allowing the TCO group to efficiently react with its tetrazine partner.[10]

-

Reduced Immunogenicity and Antigenicity: The PEG chain forms a hydration shell around the conjugate, which can mask immunogenic epitopes on the payload or the linker itself.[4][12] This "stealth" effect reduces the probability of an immune response, a critical consideration for therapeutics intended for repeated administration.[]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation time of biotherapeutics.[][13] The increased hydrodynamic size imparted by the PEG4 spacer can reduce renal clearance, leading to a longer half-life.[13] However, the discrete and relatively short length of the PEG4 spacer offers a nuanced advantage over longer, polydisperse PEGs. While longer PEGs can further extend half-life, they may also lead to unwanted accumulation in tissues or hinder tumor penetration. The PEG4 spacer often provides a beneficial balance, improving circulation time without the potential drawbacks of larger PEGs.[14]

-

Monodispersity for Batch-to-Batch Consistency: Unlike traditional polydisperse PEGs, discrete PEG linkers like PEG4 have a defined molecular weight and structure.[6] This monodispersity is a significant advantage in pharmaceutical development, as it ensures batch-to-batch consistency and a more homogenous final product, which is a key regulatory consideration.

Key Applications of PEG4-TCO Linkers

The unique properties of PEG4-TCO linkers have made them integral to several cutting-edge therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a pivotal role in the therapeutic's success. A PEG4-TCO linker can be used to attach a potent cytotoxic payload to a tumor-targeting antibody. The hydrophilicity of the PEG4 spacer helps to counteract the hydrophobicity of the drug, reducing the risk of ADC aggregation.[][9] The bioorthogonal nature of the TCO-tetrazine ligation allows for precise, site-specific conjugation, leading to more homogenous ADCs with a defined drug-to-antibody ratio (DAR).

Pre-targeted Radioimmunotherapy (PRIT)

PRIT is a multi-step strategy that separates the tumor-targeting and radionuclide-delivery steps to improve the therapeutic index of radiopharmaceuticals.[15][16][17] In a typical PRIT protocol using TCO-PEG4 linkers:

-

A tumor-targeting antibody, functionalized with a TCO-PEG4 linker, is administered to the patient. This antibody is allowed to accumulate at the tumor site and clear from systemic circulation.[17]

-

At a later time point, a small, radiolabeled tetrazine molecule is administered.[17]

-

The tetrazine rapidly reacts with the TCO-functionalized antibody at the tumor site via the IEDDA reaction, delivering the radioactive payload directly to the tumor.[15] Unbound radiolabeled tetrazine is quickly cleared from the body, minimizing off-target toxicity.[17]

The PEG4 spacer in this context is critical for maintaining the solubility and favorable pharmacokinetic profile of the modified antibody.

Bio-orthogonal Labeling and Imaging

The rapid and specific nature of the TCO-tetrazine reaction makes PEG4-TCO linkers ideal for labeling biomolecules in complex biological systems, including live cells.[2] A biomolecule of interest can be modified with a TCO-PEG4 linker, and then a tetrazine-functionalized fluorescent probe or imaging agent can be introduced for visualization. The PEG4 spacer ensures that the TCO group is accessible for reaction and that the solubility of the labeled biomolecule is maintained.

Quantitative Data Summary

The advantages of incorporating a PEG4 spacer can be quantitatively assessed. The following table summarizes key parameters influenced by the PEG spacer in bioconjugate design.

| Parameter | Bioconjugate without PEG Spacer | Bioconjugate with PEG4 Spacer | Rationale and Impact |

| Solubility in Aqueous Buffer | Low to Moderate | High | The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the conjugate, mitigating aggregation.[][8][9] |

| In Vivo Half-Life | Shorter | Longer | The increased hydrodynamic radius provided by the PEG4 spacer reduces renal clearance, extending circulation time.[13][18] |

| Immunogenicity | Potential for Immune Response | Reduced | The PEG chain can create a "stealth" effect, masking immunogenic epitopes from the immune system.[4][12] |

| Reaction Kinetics (TCO-Tetrazine) | Fast | Fast | The flexible PEG4 spacer minimizes steric hindrance, ensuring the TCO moiety is accessible for rapid reaction with tetrazine.[10] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the conjugation of a TCO-PEG4 linker to an antibody and its subsequent reaction with a tetrazine-functionalized molecule.

Protocol 1: Antibody Conjugation with TCO-PEG4-NHS Ester

This protocol describes the labeling of an antibody with a TCO-PEG4-NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody.[8]

Materials:

-

Purified antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)[8]

-

TCO-PEG4-NHS ester (reconstituted in anhydrous DMSO to 10 mM immediately before use)[8]

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH using a desalting column.

-

pH Adjustment: For efficient NHS ester reaction, the pH of the antibody solution should be between 7.2 and 8.5. If necessary, adjust the pH.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester DMSO stock solution to the antibody solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) of the TCO-functionalized antibody using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO linker has a chromophore.

Diagram of Antibody Conjugation Workflow:

Caption: Workflow for labeling an antibody with TCO-PEG4-NHS Ester.

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol outlines the reaction of the TCO-functionalized antibody with a tetrazine-modified molecule (e.g., a fluorescent dye, a drug, or a chelator for radiolabeling).

Materials:

-

TCO-PEG4-Antibody conjugate (from Protocol 1)

-

Tetrazine-functionalized molecule (dissolved in a compatible solvent)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

-

Reactant Preparation: Prepare solutions of the TCO-PEG4-Antibody conjugate and the tetrazine-functionalized molecule in the reaction buffer.

-

Ligation Reaction: Add a slight molar excess (e.g., 1.1 to 2 equivalents) of the tetrazine-functionalized molecule to the TCO-PEG4-Antibody conjugate.

-

Incubation: Incubate the reaction for 30-120 minutes at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.

-

Purification (Optional): If necessary, remove any unreacted tetrazine-functionalized molecule using a desalting column or size-exclusion chromatography.

-

Characterization: Confirm the formation of the final conjugate using techniques such as mass spectrometry, HPLC, and functional assays.

Diagram of Bioorthogonal Ligation Workflow:

Caption: Workflow for the bioorthogonal ligation of a TCO-functionalized antibody with a tetrazine-payload.

Conclusion

The PEG4 spacer is a critical and strategically advantageous component in the design of TCO linkers for advanced bioconjugation. Its discrete nature ensures batch-to-batch consistency, while its physicochemical properties impart enhanced solubility, reduced immunogenicity, and improved pharmacokinetics to the final conjugate. The defined spatial separation provided by the PEG4 spacer also ensures efficient and rapid TCO-tetrazine ligation. For researchers, scientists, and drug development professionals, a thorough understanding and judicious application of PEG4-TCO linkers are essential for the successful development of next-generation targeted therapeutics and diagnostics.

References

-

Tomarchio, E. G., Turnaturi, R., Saccullo, E., Patamia, V., Floresta, G., Zagni, C., & Rescifina, A. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Bioorganic Chemistry, 150, 107573. [Link]

-

AxisPharm. (n.d.). TCO PEG, TCO Linker - Click Chemistry Tools. Retrieved from [Link]

-

Zeglis, B. M., et al. (2015). Establishment of the In Vivo Efficacy of Pretargeted Radioimmunotherapy Utilizing Inverse Electron Demand Diels-Alder Click Chemistry. Molecular Cancer Therapeutics, 14(12), 2737-2745. [Link]

-

Houghton, J. L., et al. (2017). Click-Mediated Pretargeted Radioimmunotherapy of Colorectal Carcinoma. Molecular Pharmaceutics, 14(8), 2588-2597. [Link]

-

Zeglis, B. M., et al. (2016). Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction. Journal of Visualized Experiments, (116), 54592. [Link]

-

Carlson, J. C. T., Mikula, H., & Weissleder, R. (2025). Next-Level Bioorthogonal Bond-Cleavage Through Intramolecular Control of Click-To-Release Chemistry. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Bioorthogonal decaging reactions. A) Reported TCO carbamate linker for.... Retrieved from [Link]

- Quanta BioDesign, Ltd. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.

-

Keinänen, O., et al. (2020). The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. Bioconjugate Chemistry, 31(4), 1104-1114. [Link]

-

Keinänen, O., et al. (2022). Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG-Tetrazine. Molecular Pharmaceutics, 19(6), 1950-1960. [Link]

-

Versteegen, R. M., et al. (2023). Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy. ChemBioChem, 24(13), e202300185. [Link]

-

Houghton, J. L., et al. (2019). Towards the Optimization of Click-Mediated Pretargeted Radioimmunotherapy. Molecular Pharmaceutics, 16(8), 3474-3485. [Link]

-

Creative Biolabs. (n.d.). TCO-PEG4-NHS (CAT#: ADC-L-958). Retrieved from [Link]

-

Fani, M., et al. (2012). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. Molecular Pharmaceutics, 9(5), 1137-1145. [Link]

-

Kim, Y. H., et al. (2018). Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Journal of Pharmaceutical Investigation, 48(5), 547-556. [Link]

-

Antunes, P., et al. (2014). The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin. Molecular Pharmaceutics, 11(11), 4057-4065. [Link]

-

Antunes, P., et al. (2014). The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonis. Molecular Pharmaceutics, 11(11), 4057-4065. [Link]

-

Interchim. (n.d.). TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Retrieved from [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. interchim.fr [interchim.fr]

- 11. lumiprobe.com [lumiprobe.com]

- 12. precisepeg.com [precisepeg.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

An In-depth Technical Guide to the Core Principles of Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Introduction: A Paradigm Shift in Bioorthogonal Chemistry

The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in the fields of chemical biology, drug development, and materials science.[1][2][3] This bioorthogonal reaction, characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst, has revolutionized how scientists approach bioconjugation, in vivo imaging, and targeted drug delivery.[1][4][5] Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds between an electron-deficient diene and an electron-rich dienophile.[4][6][7] This guide provides an in-depth exploration of the fundamental principles of the IEDDA reaction, offering researchers and drug development professionals the foundational knowledge to harness its full potential.

The Mechanistic Heart of IEDDA: A Symphony of Orbitals and Electrons

The IEDDA reaction is a type of [4+2] cycloaddition, a class of pericyclic reactions that form a six-membered ring.[6] The reaction's unique characteristics are best understood through the lens of Frontier Molecular Orbital (FMO) theory.

Frontier Molecular Orbital (FMO) Theory: The Driving Force of the Reaction

According to FMO theory, the rate and selectivity of a Diels-Alder reaction are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][8] In a conventional Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile.[7]

In an IEDDA reaction, this electronic demand is inverted. The reaction is driven by the interaction between the HOMO of the electron-rich dienophile and the LUMO of the electron-deficient diene .[1][6][8] The smaller the energy gap between these two orbitals, the faster the reaction proceeds.[1][9] This fundamental principle is the key to designing and optimizing IEDDA reaction partners.

The Two-Step Reaction Pathway

The IEDDA reaction, particularly the widely used tetrazine ligation, follows a two-step mechanism:

-

[4+2] Cycloaddition: The electron-deficient diene (e.g., a 1,2,4,5-tetrazine) and the electron-rich dienophile (e.g., a trans-cyclooctene) undergo a concerted [4+2] cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate.[4][9] This is the rate-determining step of the reaction.

-

Retro-Diels-Alder Reaction: This unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[4][9] This step is thermodynamically favorable and drives the reaction to completion, resulting in the formation of a stable dihydropyridazine product, which can then be oxidized to a pyridazine.[4]

Caption: The general mechanism of the inverse electron demand Diels-Alder reaction.

The Key Players: Dienes and Dienophiles

The success of an IEDDA reaction hinges on the careful selection and design of the diene and dienophile.

Electron-Deficient Dienes: The Heart of the Reaction

The most commonly used dienes in IEDDA reactions are 1,2,4,5-tetrazines (often abbreviated as Tz).[1][8] Their electron-deficient nature is due to the presence of four electronegative nitrogen atoms in the aromatic ring.[6]

Tuning Tetrazine Reactivity:

-

Electronic Effects: The reactivity of tetrazines can be significantly enhanced by attaching electron-withdrawing groups (EWGs) to the aromatic ring.[1][10] EWGs lower the energy of the tetrazine's LUMO, reducing the HOMO-LUMO energy gap with the dienophile and accelerating the reaction.[1][10] Conversely, electron-donating groups (EDGs) decrease reactivity.[1] For instance, tetrazines functionalized with pyrimidinyl groups exhibit enhanced reactivity due to the electron-withdrawing nature of the pyrimidine.[11]

-

Steric Effects: The steric bulk of the substituents on the tetrazine ring also plays a crucial role.[1][10] Generally, smaller substituents lead to faster reaction rates.[10] Monosubstituted tetrazines are often more reactive than their disubstituted counterparts due to reduced steric hindrance.[1]

Electron-Rich Dienophiles: The Driving Force

A wide variety of electron-rich dienophiles have been developed for IEDDA reactions, each with its own unique properties.

Common Classes of Dienophiles:

-

Strained Alkenes and Alkynes: Strain-promoted IEDDA (SPIEDDA) reactions utilize dienophiles with significant ring strain, such as trans-cyclooctenes (TCOs), cyclopropenes, and bicyclononynes.[1][12] The high degree of ring strain raises the energy of the dienophile's HOMO, thereby decreasing the HOMO-LUMO gap and dramatically increasing the reaction rate.[1] TCOs are among the most reactive dienophiles for IEDDA reactions.[8]

-

Unstrained Dienophiles: While strained dienophiles offer exceptional reactivity, they can sometimes exhibit instability or cross-reactivity.[13] Unstrained dienophiles, such as norbornenes and vinyl ethers, offer greater stability but generally have slower reaction kinetics.[6][8] Recent research has focused on developing highly reactive unstrained dienophiles, such as arylethynyltrifluoroborates, which can be activated on demand.[13]

| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | norbornene | ~1 | Methanol |

| 3,6-dicarbomethoxy-1,2,4,5-tetrazine | N-vinylpyrrolidinone | ~0.1 | Dichloromethane |

Note: Reaction rates are highly dependent on the specific substituents and reaction conditions.

Applications in Drug Development and Research

The remarkable properties of the IEDDA reaction have made it an indispensable tool for researchers and drug development professionals.[1][4]

Bioconjugation and Labeling

The high speed and selectivity of the IEDDA reaction allow for the efficient labeling of biomolecules, such as proteins, nucleic acids, and lipids, at low concentrations and under physiological conditions.[4] This has enabled a wide range of applications, including:

-

Live Cell Imaging: Fluorophores can be attached to biomolecules of interest to visualize cellular processes in real-time.[4]

-

Protein-Protein Interaction Studies: IEDDA can be used to crosslink interacting proteins for subsequent analysis.[14]

-

Metabolic Glycoengineering: Unnatural sugars bearing a dienophile can be metabolically incorporated into cellular glycans and subsequently labeled with a tetrazine-functionalized probe.[3][15]

Pre-targeted Drug Delivery

In pre-targeted drug delivery, a two-step approach is used to enhance the therapeutic index of a drug.

-

Pre-targeting: An antibody-dienophile conjugate is administered, which binds to a specific target, such as a tumor antigen.

-

Drug Delivery: After the unbound antibody conjugate has cleared from circulation, a tetrazine-drug conjugate is administered. The IEDDA reaction occurs specifically at the target site, leading to the localized release of the drug.[4]

This strategy minimizes systemic toxicity by concentrating the therapeutic agent at the site of action.[10]

Caption: A simplified workflow for pre-targeted drug delivery using the IEDDA reaction.

"Click-to-Release" Chemistry

The IEDDA reaction can also be engineered for the controlled release of therapeutic agents.[4] In this approach, a drug is linked to a dienophile in such a way that the IEDDA reaction triggers the cleavage of the linker and the release of the active drug.[4][9] This "click-to-release" strategy allows for the spatiotemporal control of drug activation.

Experimental Protocol: Antibody Labeling via Tetrazine-TCO Ligation

This protocol provides a general workflow for labeling an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized fluorophore.

Materials

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Tetrazine-fluorophore conjugate

-

Spin desalting columns

-

Reaction buffer (e.g., 1 M NaHCO₃, pH 8.3)

Procedure

-

Antibody Activation with TCO-NHS Ester: a. Prepare a solution of the antibody in PBS. b. Add the reaction buffer to the antibody solution. c. Add a molar excess of TCO-NHS ester to the antibody solution. d. Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

-

Purification of TCO-labeled Antibody: a. Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions. b. Quantify the protein concentration and the degree of labeling.

-

Tetrazine Ligation: a. Mix the TCO-labeled antibody with a molar excess of the tetrazine-fluorophore conjugate. b. Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Final Purification (Optional): a. If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. b. The antibody-fluorophore conjugate is now ready for downstream applications.

Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.

Conclusion

The inverse electron demand Diels-Alder reaction has firmly established itself as a cornerstone of modern chemical biology and drug development. Its unparalleled reaction kinetics, biocompatibility, and versatility have empowered researchers to probe biological systems with unprecedented precision and to design novel therapeutic strategies. A thorough understanding of the fundamental principles governing this powerful reaction is essential for its effective implementation and for driving future innovations in the field.

References

- Selvaraj, R., & Fox, J. M. (Year). trans-Cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology.

-

Oliveira, B. L., Guo, Z., & Bernardes, G. J. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. [Link]

-

Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

-

Wieber, G. M., & Knaus, T. (2018). Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging. Molecules, 23(7), 1640. [Link]

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

-

Musumeci, D., et al. (2024). Tetrazine–trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body. Coordination Chemistry Reviews, 507, 215738. [Link]

-

Wikipedia. (2023). Bioorthogonal chemistry. Retrieved from [Link]

-

Wu, H., & Devaraj, N. K. (2016). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 27(2), 347–353. [Link]

-

IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC - NIH. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]

-

Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications - Moodle@Units. (n.d.). Retrieved from [Link]

-

Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC - NIH. (n.d.). Retrieved from [Link]

-

Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Strain-promoted reaction of 1,2,4-triazines with bicyclononynes - PubMed. (n.d.). Retrieved from [Link]

-

Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC. (n.d.). Retrieved from [Link]

-

Catalyst-Controlled Inverse-Electron-Demand Hetero-Diels−Alder Reactions in the Enantio- and Diastereoselective Synthesis of Iridoid Natural Products | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

Closer Look at Inverse Electron Demand Diels–Alder and Nucleophilic Addition Reactions on s-Tetrazines Using Enhanced Sampling Methods - NIH. (n.d.). Retrieved from [Link]

-

The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Silver-Catalyzed Formal Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines and Siloxy Alkynes - PMC - NIH. (n.d.). Retrieved from [Link]

-

Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - Frontiers. (n.d.). Retrieved from [Link]

-

Inverse electron demand Diels‐Alder cycloadditions between strained... - ResearchGate. (n.d.). Retrieved from [Link]

-

Nickel(II)-Catalyzed Asymmetric Inverse-Electron-Demand Diels–Alder Reaction of 2-Pyrones with Styrenes and Indenes - ACS Publications. (n.d.). Retrieved from [Link]

-

Examples of strained and unstrained dienophiles for IEDDA reactions and... - ResearchGate. (n.d.). Retrieved from [Link]

-

Inverse Electron-Demand Diels–Alder Bioorthogonal Reactions | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F. (n.d.). Retrieved from [Link]

-

Diels–Alder reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Approach Matters: The Kinetics of Interfacial Inverse‐Electron Demand Diels–Alder Reactions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing. (n.d.). Retrieved from [Link]

-

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Synthesis of Heterocycles and Natural Products along with Bioorthogonal and Material Sciences Applications - ResearchGate. (n.d.). Retrieved from [Link]

-

Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Diels-Alder Reaction [organic-chemistry.org]

- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unict.it [iris.unict.it]

- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 12. Strain-promoted reaction of 1,2,4-triazines with bicyclononynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]

An In-depth Technical Guide to the Solubility and Stability of TCO-PEG4-Acid

Introduction: The Molecular Architecture and Its Significance

In the landscape of modern bioconjugation and drug development, precision and efficiency are paramount. TCO-PEG4-Acid has emerged as a cornerstone linker for its elegant trifunctional design, enabling researchers to construct complex molecular architectures with a high degree of control.[1] Its utility is particularly pronounced in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and advanced molecular imaging agents.[2][3]

To harness the full potential of this versatile reagent, a deep understanding of its fundamental chemical characteristics—namely its solubility and stability—is not merely advantageous; it is critical. These properties dictate everything from reaction efficiency and reproducibility to the shelf-life of the reagent and the in-vivo performance of the final conjugate.

This guide provides a comprehensive, field-proven analysis of the solubility and stability profiles of this compound. We will move beyond simple data recitation to explore the causal mechanisms behind its behavior, offering both the theoretical underpinnings and practical, validated protocols essential for researchers, scientists, and drug development professionals.

The power of this compound lies in the synergistic function of its three components:

-

Trans-cyclooctene (TCO): The strained alkene at the heart of the molecule's reactivity. It engages in an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine partners.[2][4][5] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[2]

-

Tetraethylene Glycol (PEG4) Spacer: This hydrophilic linker is crucial for modulating the molecule's physical properties. It significantly enhances aqueous solubility, a vital feature for any biological application, while also reducing aggregation and minimizing steric hindrance between conjugated molecules.[4][6][7][8]

-

Terminal Carboxylic Acid: This functional group provides a reliable and versatile handle for covalent attachment to primary amines, such as those on the lysine residues of proteins.[9] The formation of a stable amide bond is typically achieved through the use of common activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][10]

This document is structured to serve as a definitive resource, empowering you to make informed experimental choices and troubleshoot challenges with confidence.

Part 1: Solubility Characteristics - A Balance of Forces

The solubility of this compound is a direct consequence of its amphiphilic nature. Understanding the interplay between its hydrophobic and hydrophilic regions is key to its effective use.

The Physicochemical Basis of Solubility

The primary driver for the molecule's favorable solubility profile in aqueous systems is the hydrophilic PEG4 spacer.[4][6] Polyethylene glycol is well-known in pharmaceutical sciences for its ability to impart water solubility to otherwise hydrophobic molecules.[7][][12] Each ether oxygen in the PEG chain can form hydrogen bonds with water molecules, creating a hydration shell that facilitates dissolution. The terminal carboxylic acid group, which is deprotonated and negatively charged at neutral or physiological pH, further enhances this hydrophilicity.

Conversely, the eight-carbon ring of the trans-cyclooctene moiety is inherently hydrophobic. The genius of the this compound design is that the PEG4 spacer is sufficiently long and flexible to shield this hydrophobic core, effectively overcoming its low affinity for water and rendering the entire molecule soluble in aqueous buffers.

Quantitative Solubility Data

While described as having "enhanced solubility in aqueous media," precise quantitative values in water are not typically published by vendors, as the focus is on its functional use in buffers.[10][13][14] However, it is readily soluble in a wide range of common laboratory solvents, which is critical for the preparation of concentrated stock solutions.

| Solvent | Type | Solubility | Rationale for Use |

| DMSO (Dimethyl sulfoxide) | Polar Aprotic | High | Excellent for creating high-concentration, long-term storage stock solutions.[4][13] |

| DMF (Dimethylformamide) | Polar Aprotic | High | Similar to DMSO; often used in peptide synthesis and conjugation reactions.[4][13] |

| DCM (Dichloromethane) | Nonpolar | High | Useful for synthesis and purification steps; evaporates easily.[2][4] |

| Chloroform | Nonpolar | High | Alternative nonpolar solvent for purification or extraction.[10][13] |

| THF (Tetrahydrofuran) | Polar Aprotic | High | A less polar ether solvent used in certain organic synthesis applications.[2][13] |

| Acetonitrile | Polar Aprotic | High | Common solvent for HPLC analysis and purification.[2] |

| Aqueous Buffers (e.g., PBS) | Aqueous | Soluble | The intended final medium for most bioconjugation reactions.[10][14] |

Experimental Protocol: Preparation of Stock Solutions

A self-validating protocol for preparing stock solutions is essential for experimental reproducibility. The most common workflow involves creating a concentrated stock in an anhydrous organic solvent, which can then be precisely aliquoted and diluted into aqueous reaction buffers.

Objective: To prepare a stable, concentrated stock solution of this compound for use in bioconjugation.

Materials:

-

This compound (e.g., Vector Labs, CCT-1088)[13]

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Low-retention polypropylene microcentrifuge tubes

Methodology:

-

Pre-equilibration: Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening.

-

Causality: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic compound, which could lead to hydrolysis and compromise long-term stability.

-

-

Weighing: Carefully weigh out the desired amount of this compound (it is a colorless to slightly yellow oil) into a tared microcentrifuge tube.[1][13] Perform this step quickly to minimize exposure to air and moisture.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

-

Calculation: Volume (μL) = [Mass (mg) / 417.49 ( g/mol )] * [1 / Concentration (mol/L)] * 1,000,000

-

-

Dissolution: Cap the tube tightly and vortex thoroughly. If necessary, briefly sonicate the sample in a water bath to ensure complete dissolution. The solution should be clear and colorless.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in fresh low-retention tubes.

-

Causality: Aliquoting prevents degradation that can occur from repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock.

-

-

Storage: Store the aliquots at -20°C, protected from light and moisture.[4][10][13]

Part 2: Stability Characteristics - Preserving Reactivity

The stability of this compound is fundamentally linked to the conformational integrity of the strained trans-cyclooctene ring. Loss of this strain results in a complete loss of bioorthogonal reactivity.

The Primary Degradation Pathway: Isomerization

The high reactivity of TCO is derived from the significant ring strain of its trans double bond. The molecule is under constant thermodynamic pressure to relax into its more stable, non-strained cis-isomer.[4]

trans-Cyclooctene (Reactive) → cis-Cyclooctene (Unreactive)

This isomerization is the primary mechanism of degradation and renders the molecule useless for IEDDA reactions.[15] The half-life of the TCO moiety is therefore a critical parameter. While generally stable under proper storage, certain conditions can dramatically accelerate this isomerization.

-

Initiate Experiment (t=0): Prepare a fresh solution of this compound in the desired test buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mM). Immediately take a t=0 aliquot and proceed to step 3. Place the remaining solution under the desired test condition (e.g., in a 37°C incubator).

-

Time-Course Sampling: At subsequent, defined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw identical aliquots from the test solution.

-

Bioorthogonal Reaction: To each aliquot, add a known molar excess (e.g., 1.5 equivalents) of the tetrazine-fluorophore stock solution. Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.

-

Causality: The reaction is rapid. Using excess tetrazine ensures that the amount of fluorescent product formed is limited only by the amount of active TCO remaining in the aliquot.

-

-

Quench and Analyze: Stop the reaction by diluting the sample with the Quenching Solution. Analyze the sample by RP-HPLC. The fluorescently labeled product will have a different retention time than the unreacted tetrazine-fluorophore.

-

Data Analysis: Integrate the peak area of the fluorescent product for each time point.

-

Calculate Stability: Normalize the peak area at each time point (t=x) to the peak area at t=0. This gives the percentage of active this compound remaining. Plot this percentage against time to determine the functional half-life of the compound under the tested conditions.

Conclusion and Best Practices

This compound is a powerful and enabling tool for creating advanced bioconjugates. Its utility is maximized when its core chemical characteristics are respected.

-

On Solubility: The PEG4 spacer renders the molecule amenable to aqueous reaction conditions, while its excellent solubility in organic solvents like DMSO allows for the preparation and storage of convenient high-concentration stocks. Always prepare aqueous solutions fresh from a validated organic stock for best results.

-

On Stability: The strained TCO ring is the molecule's source of power and its point of vulnerability. The irreversible isomerization to the unreactive cis-isomer is the primary failure mode. Strict adherence to storage protocols (-20°C, desiccated, dark) is non-negotiable for preserving reactivity. [4][10][13]For reactions in biological media or at elevated temperatures, be mindful that the clock is ticking; reaction times should be optimized to be as short as is reasonably achievable.

By integrating the insights and protocols within this guide, researchers can leverage the full potential of this compound, ensuring the development of robust, reproducible, and effective bioconjugation strategies.

References

-

Fang, T., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. National Institutes of Health. [Link]

-

Rossin, R., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for diels-alder chemistry in living systems. Eindhoven University of Technology Research Portal. [Link]

-

Mol-Instincts. (4E)-TCO-PEG4-ACID 1802913-21-8 wiki. [Link]

-

Lang, K., & Chin, J. W. (2014). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. National Institutes of Health. [Link]

-

ResearchGate. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation | Request PDF. [Link]

-

Labinsights. (2023). Introduction of Polyethylene Glycol (PEG). [Link]

-

Al-Amin, M., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. National Institutes of Health. [Link]

-

Wikipedia. PEGylation. [Link]

-

National Institutes of Health. This compound | C20H35NO8 | CID 145708536 - PubChem. [Link]

-

CD Bioparticles. This compound. [Link]

-

Click Chemistry Tools. (2016). This compound. Medium. [Link]

-

AxisPharm. TCO PEG,TCO Linker - Click Chemistry Tools. [Link]

-

Biocompare. (2023). TCO-PEG4-NHS Ester for Bioconjugation. [Link]

-

Interchim. TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. [Link]

-

AxisPharm. This compound, CAS 1897439-90-5, 1802913-21-8. [Link]

-

MDPI. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 1802913-21-8 | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 7. PEGylation - Wikipedia [en.wikipedia.org]

- 8. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 9. This compound - CD Bioparticles [cd-bioparticles.net]

- 10. vectorlabs.com [vectorlabs.com]

- 12. labinsights.nl [labinsights.nl]

- 13. vectorlabs.com [vectorlabs.com]

- 14. medium.com [medium.com]

- 15. research.tue.nl [research.tue.nl]

An In-depth Technical Guide to Bioorthogonal Chemistry with Trans-Cyclooctene (TCO) Linkers

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of bioorthogonal chemistry, focusing on the versatile and highly efficient trans-cyclooctene (TCO) linkers. We will delve into the core principles of the TCO-tetrazine ligation, explore its practical applications, and provide detailed, field-proven protocols to empower your research and development endeavors.

The Dawn of Bioorthogonal Chemistry: A Paradigm Shift in Bioconjugation

The study of biomolecules in their native environment has historically been a formidable challenge. Traditional chemical methods often lack the specificity to modify a single target within the complex milieu of a living cell without causing off-target effects. The advent of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, revolutionized our ability to perform chemical reactions within living systems without interfering with innate biochemical processes.[1] This field has equipped scientists with a powerful toolkit for real-time tracking of biomolecules like glycans, proteins, and lipids, paving the way for unprecedented insights into cellular function and disease.[1]

At the heart of bioorthogonal chemistry lies the concept of "click chemistry," which describes reactions that are rapid, selective, high-yielding, and biocompatible.[2] Among the various bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a frontrunner due to its exceptional kinetics and catalyst-free nature.[2][3][4]

The TCO-Tetrazine Ligation: A Symphony of Speed and Specificity